

Experimental Use of Zoxamide for Controlling *Plasmopara viticola*: Application Notes and Protocols

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Compound of Interest

Compound Name: Zoxamide

Cat. No.: B129027

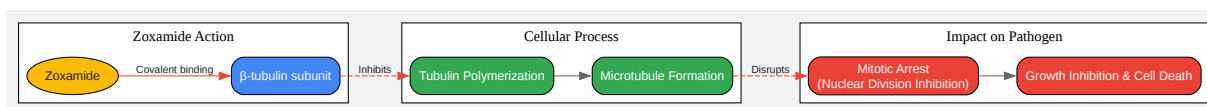
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of **Zoxamide**, a benzamide fungicide, for the control of the oomycete *Plasmopara viticola*, the causal agent of grapevine downy mildew. This document includes a summary of its mechanism of action, quantitative efficacy data, and detailed protocols for key in vitro experiments.

Mechanism of Action

Zoxamide's primary mode of action is the disruption of microtubule dynamics in oomycetes. It specifically targets and binds to the β -tubulin subunit of the microtubule, a key component of the cytoskeleton.^{[1][2]} This binding is covalent and highly specific, leading to the inhibition of tubulin polymerization.^[1] The disruption of the microtubule cytoskeleton results in the arrest of nuclear division (mitosis), ultimately inhibiting the growth and proliferation of the pathogen.^{[1][2]}



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Caption: Mechanism of action of **Zoxamide** on *Plasmopara viticola*.

Quantitative Data on Efficacy

The efficacy of **Zoxamide** against *Plasmopara viticola* has been quantified in numerous studies, primarily through the determination of the Effective Concentration (EC50) and Minimum Inhibitory Concentration (MIC). These values are crucial for monitoring the sensitivity of pathogen populations and detecting the emergence of resistance.

Table 1: In Vitro Efficacy of Zoxamide against *Plasmopara viticola* (Sensitive Isolates)

Parameter	Concentration Range (mg/L)	Geographic Origin of Isolates	Reference
EC50	< 0.1 - 0.2	Italy	[1] [3] [4]
MIC	< 10	Italy	[3] [5]

Table 2: In Vitro Efficacy of Zoxamide against *Plasmopara viticola* (Reduced Sensitivity/Resistant Isolates)

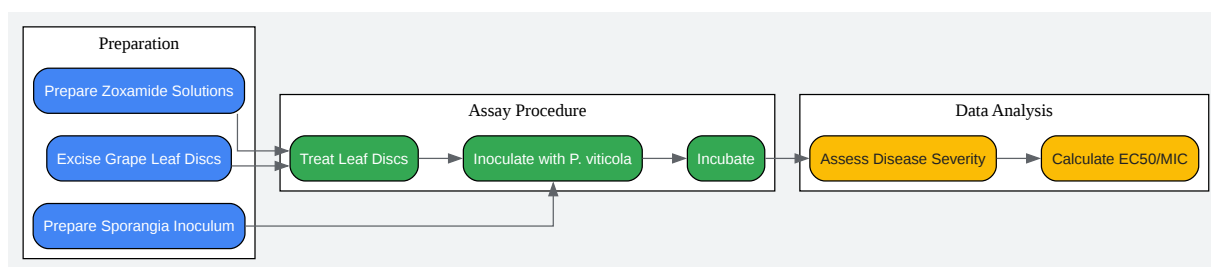
Parameter	Concentration Range (mg/L)	Geographic Origin of Isolates	Reference
EC50	> 25	Italy	[1]
MIC	> 100	Italy	[1] [2] [5]

Experimental Protocols

The following are detailed protocols for two key in vitro assays used to evaluate the efficacy of **Zoxamide** against *Plasmopara viticola*.

Leaf Disc Bioassay for Fungicide Sensitivity

This assay assesses the ability of a fungicide to inhibit the sporulation of *P. viticola* on grapevine leaf discs.



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Caption: Workflow for the *Plasmopara viticola* leaf disc bioassay.

Materials:

- Fresh, young, and healthy grapevine leaves (susceptible variety)
- **Zoxamide** (technical grade or formulated product)
- Sterile distilled water
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Petri dishes or multi-well plates
- Filter paper
- Cork borer or biopsy punch (e.g., 1 cm diameter)
- Hemocytometer or counting chamber
- Microscope

- Humid chamber or incubator

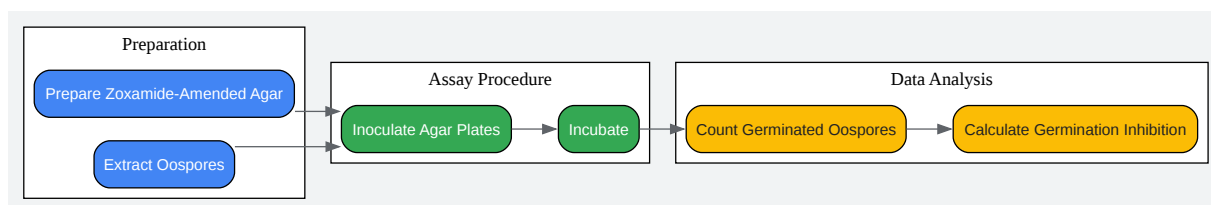
Protocol:

- Preparation of **Zoxamide** Solutions:
 - Prepare a stock solution of **Zoxamide** in DMSO.
 - Create a series of dilutions in sterile distilled water to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Include a control with DMSO and water only.
- Leaf Disc Preparation:
 - Collect young, fully expanded grapevine leaves.
 - Wash the leaves thoroughly with sterile distilled water and pat dry.
 - Using a cork borer, excise discs from the leaves, avoiding major veins.
- Inoculum Preparation:
 - Collect fresh sporangia of *P. viticola* from infected grapevine leaves showing "oil spot" lesions.
 - Suspend the sporangia in sterile distilled water.
 - Adjust the concentration of the sporangial suspension to 1×10^5 to 5×10^5 sporangia/mL using a hemocytometer.
- Treatment and Inoculation:
 - Place the leaf discs abaxial (lower) side up on moist filter paper in Petri dishes or in the wells of a multi-well plate.
 - Apply a small, known volume (e.g., 20 μ L) of each **Zoxamide** dilution or the control solution to the surface of each leaf disc.

- Allow the treatment to dry in a laminar flow hood.
- Inoculate each leaf disc with a small droplet (e.g., 10 µL) of the prepared sporangial suspension.
- Incubation:
 - Place the Petri dishes or multi-well plates in a humid chamber.
 - Incubate at 20-22°C with a photoperiod of 16 hours of light and 8 hours of dark for 6-7 days.
- Assessment:
 - After the incubation period, assess the disease severity on each leaf disc by estimating the percentage of the disc area covered by sporulation.
 - A scoring scale can be used for assessment. For example, the OIV 452-1 descriptor scale ranges from 1 (very little resistance, dense sporulation) to 9 (very high resistance, no sporulation).^{[6][7]}
- Data Analysis:
 - Calculate the percentage of inhibition of sporulation for each **Zoxamide** concentration relative to the control.
 - Determine the EC50 value (the concentration of **Zoxamide** that inhibits sporulation by 50%) using probit analysis.
 - The MIC is the lowest concentration of **Zoxamide** that completely inhibits sporulation.

Oospore Germination Inhibition Assay

This assay evaluates the effect of **Zoxamide** on the germination of *P. viticola* oospores, the overwintering sexual spores of the pathogen.



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Caption: Workflow for the *Plasmopara viticola* oospore germination assay.

Materials:

- Grapevine leaves with mature *P. viticola* oospores (collected at the end of the growing season)
- **Zoxamide** (technical grade or formulated product)
- Sterile distilled water
- Water agar (1-2%)
- Blender or mortar and pestle
- Sieves (e.g., 100 μm and 45 μm)
- Centrifuge and centrifuge tubes
- Petri dishes
- Microscope

Protocol:

- Oospore Extraction:

- Collect grapevine leaves with visible downy mildew lesions at the end of the season.
- Air-dry the leaves and store them under cool, dry conditions to allow for oospore maturation.
- Grind the dried leaf material in a blender or with a mortar and pestle.
- Suspend the ground material in sterile distilled water and pass it through a series of sieves to remove large debris and isolate the oospores.
- Centrifuge the oospore suspension to pellet the oospores, and wash them several times with sterile distilled water.
- Preparation of **Zoxamide**-Amended Agar:
 - Prepare water agar and autoclave it.
 - Cool the agar to approximately 45-50°C.
 - Add the appropriate amount of **Zoxamide** stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 mg/L). Include a control with no **Zoxamide**.
 - Pour the amended agar into Petri dishes and allow it to solidify.
- Inoculation:
 - Resuspend the cleaned oospores in sterile distilled water to a known concentration.
 - Spread a small volume (e.g., 100 µL) of the oospore suspension onto the surface of the **Zoxamide**-amended and control agar plates.
- Incubation:
 - Seal the Petri dishes and incubate them in the dark at 20°C for 14-21 days, or until germination is observed in the control plates.
- Assessment:

- Under a microscope, count the number of germinated and non-germinated oospores in several random fields of view for each plate. A minimum of 100 oospores should be counted per plate.
- An oospore is considered germinated if a germ tube is visible.
- Data Analysis:
 - Calculate the percentage of oospore germination for each **Zoxamide** concentration and the control.
 - Determine the percentage of inhibition of germination for each concentration relative to the control.
 - Calculate the EC50 value for germination inhibition using appropriate statistical software.
 - The MIC is the lowest concentration of **Zoxamide** that completely prevents oospore germination.

Resistance Management Considerations

Monitoring the sensitivity of *P. viticola* populations to **Zoxamide** is crucial for sustainable disease management. Studies have shown that repeated applications of **Zoxamide** can lead to a shift in the sensitivity of the pathogen population.[1] To mitigate the risk of resistance development, it is recommended to use **Zoxamide** in rotation or in mixtures with fungicides that have different modes of action.[8] Adherence to the manufacturer's recommendations regarding the number and timing of applications is also essential.

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